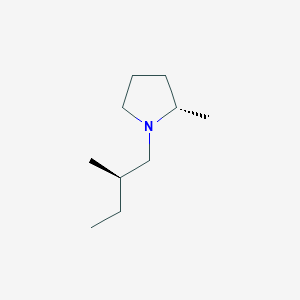
(S)-2-Methyl-1-((R)-2-methylbutyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, with both (S) and ® configurations, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of chiral amine-derived iridacycle complexes for borrowing hydrogen annulation, providing chiral N-heterocycles from simple racemic diols and primary amines . Additionally, the combination of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can yield various pyrrolidines .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale catalytic processes. For instance, the use of nickel and cerium catalysts enables the selective C(sp3)-C(sp2) cross-couplings with free alcohols and aromatic halides . These methods are favored for their operational simplicity, robustness, and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents to form corresponding pyrrolidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include pyrrolidine oxides, amine derivatives, and various substituted pyrrolidines.
Scientific Research Applications
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolopyrazine: A nitrogen-containing heterocycle with antimicrobial and antiviral properties.
Spiropyrrolidine: A heterocyclic hybrid with potential pharmaceutical applications.
Uniqueness
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers allow for selective interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(2R)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
QMXBITFNOQOLMD-ZJUUUORDSA-N |
Isomeric SMILES |
CC[C@@H](C)CN1CCC[C@@H]1C |
Canonical SMILES |
CCC(C)CN1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















